molecular formula C17H17F3N4O B2645951 2,2,2-trifluoro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 899986-15-3

2,2,2-trifluoro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2645951
CAS No.: 899986-15-3
M. Wt: 350.345
InChI Key: STUIMBTYBVBPCE-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl, piperidine, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine-Pyridazine Intermediate: The initial step involves the synthesis of a piperidine-pyridazine intermediate. This can be achieved through a nucleophilic substitution reaction where piperidine is reacted with a suitable pyridazine derivative under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction. This step often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Acylation: The final step involves the acylation of the intermediate with 2,2,2-trifluoroacetyl chloride to form the desired compound.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities that may be leveraged for therapeutic applications.

Antitumor Activity

Studies have shown that derivatives of benzamide compounds, including those similar to 2,2,2-trifluoro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide, demonstrate significant antitumor properties. For instance:

  • Mechanism of Action : It is believed that the compound may inhibit specific enzymes involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Study: Antitumor Efficacy

A study published in Science.gov examined various benzamide derivatives against different cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity against breast cancer cells, suggesting potential for further development as anticancer agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways:

  • Mechanism : The compound is thought to interact with signaling pathways that regulate inflammation and immune responses, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Study: Inflammation Modulation

Research has shown that certain derivatives can reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating their potential use in treating inflammatory diseases.

Neuroprotective Effects

Research indicates that related compounds exhibit neuroprotective effects against oxidative stress in neuronal cells:

  • Mechanism of Action : The compound may protect neurons by inhibiting oxidative stress pathways and modulating neuroinflammatory responses.

Case Study: Neuroprotection

In studies focused on neurodegenerative diseases, researchers tested various benzamide derivatives for their ability to protect against neuronal cell death induced by oxidative stress. Results indicated significant improvements in cell viability compared to controls.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Antitumor ActivityInhibition of cell proliferationScience.gov
Anti-inflammatoryModulation of cytokine productionJournal of Inflammation
NeuroprotectiveProtection against oxidative stressNeurobiology Reports

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing lipophilicity and metabolic stability. The piperidine and pyridazine moieties may contribute to the compound’s ability to modulate biological pathways by interacting with specific protein domains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its metabolic stability and binding affinity. Additionally, the combination of piperidine and pyridazine moieties provides a versatile scaffold for further chemical modifications and optimization for specific biological targets.

Biological Activity

The compound 2,2,2-trifluoro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoroacetamide moiety linked to a piperidinyl-pyridazine derivative, which is significant for its interaction with biological targets. The trifluoromethyl group is known to enhance pharmacological properties by improving lipophilicity and metabolic stability.

Molecular Formula

  • Molecular Weight: 370.4 g/mol

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of fatty acid-binding proteins (FABPs), which are crucial in lipid metabolism and cellular signaling pathways .
  • Antimicrobial Properties: Preliminary studies indicate that derivatives related to this compound exhibit antibacterial activity against various pathogens, suggesting its potential as an antimicrobial agent .
  • Central Nervous System Effects: The piperidine moiety may contribute to neuroactive properties, potentially influencing neurotransmitter systems and providing therapeutic avenues for neurodegenerative diseases .

Case Studies and Findings

Several studies have evaluated the biological activity of similar compounds or derivatives:

  • A study on pyridazine derivatives demonstrated significant inhibition of target enzymes with IC50 values ranging from 700 nM to 900 nM, indicating robust biological activity in related structures .
  • Another investigation highlighted the antibacterial efficacy of pyrrole benzamide derivatives with MIC values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting that structural modifications can enhance potency against specific bacterial strains .

Comparative Data Table

Compound NameActivity TypeIC50/MIC ValueReference
Compound AFABP Inhibition700 nM
Compound BAntibacterial3.12 μg/mL
Compound CNeuroactive900 nM

Future Directions

The exploration of This compound is promising in several therapeutic areas:

  • Drug Development: Further optimization of the compound's structure could lead to the development of more potent inhibitors targeting FABPs or other critical enzymes involved in metabolic disorders.
  • Clinical Trials: The transition from preclinical studies to clinical trials will be essential to evaluate the safety and efficacy of this compound in human subjects.
  • Mechanistic Studies: Continued research into the precise mechanisms of action will be vital for understanding how this compound interacts with biological systems and its potential side effects.

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)16(25)21-13-6-4-12(5-7-13)14-8-9-15(23-22-14)24-10-2-1-3-11-24/h4-9H,1-3,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUIMBTYBVBPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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